Lipophilicity Advantage: cLogP of 3,7-Dibutyl-8-(chloromethyl) vs. Theophylline and Caffeine
The target compound's cLogP, calculated from structurally analogous entries in the Enamine database as 2.806, significantly exceeds that of the benchmark xanthines theophylline (cLogP ~0.0) and caffeine (cLogP ~ -0.07) [1]. This >2.8 log unit increase indicates a roughly 600-fold greater partition coefficient (logP) compared to these polar benchmarks, a direct consequence of the dibutyl and chloromethyl substituents which enhance membrane permeability potential for cell-based assays [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.806 |
| Comparator Or Baseline | Theophylline (cLogP ~0.0); Caffeine (cLogP ~ -0.07) |
| Quantified Difference | Δ cLogP > 2.8 vs. theophylline; >2.87 vs. caffeine |
| Conditions | In silico calculation based on Enamine database entry for a compound with identical molecular formula. |
Why This Matters
For intracellular target engagement or assays requiring passive membrane diffusion, a higher logP is critical for compound permeability, making this scaffold a superior starting point for lead optimization compared to more polar, classic xanthines.
- [1] PubChem. Theophylline (Compound Summary). cLogP data available. View Source
- [2] PubChem. Caffeine (Compound Summary). cLogP data available. View Source
